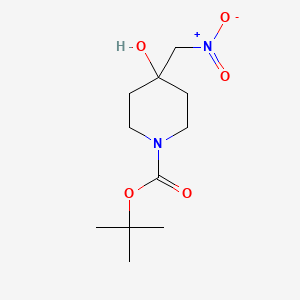

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCHUMJVPZDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704883 | |

| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819800-93-6 | |

| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The core of this synthesis is the Henry reaction, a classic carbon-carbon bond-forming transformation.[1][2] This document delves into the mechanistic underpinnings of the nitroaldol addition, provides a detailed, field-validated experimental protocol, discusses critical process parameters, and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile building block.

Introduction: Strategic Importance of the Target Compound

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates several key features:

-

A Piperidine Scaffold: A privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.

-

A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, enabling selective reactions at other positions. It is easily removed under acidic conditions, facilitating further derivatization.

-

A Tertiary Hydroxyl Group: Offers a site for further functionalization, such as etherification or esterification.

-

A Nitromethyl Moiety: This versatile functional group is the cornerstone of the molecule's utility. The nitro group can be readily reduced to a primary amine, yielding a 1,2-amino alcohol derivative, or transformed into other functional groups like carbonyls via the Nef reaction.

The convergence of these features makes the title compound a powerful intermediate for constructing complex molecular architectures and libraries of potential drug candidates. Its synthesis relies on a reliable and well-understood chemical transformation: the Henry (or nitroaldol) reaction.[3][4]

Synthetic Strategy: The Henry (Nitroaldol) Reaction

The synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is achieved through the base-catalyzed addition of nitromethane to a ketone precursor. This specific transformation is an application of the Henry reaction, discovered by Louis Henry in 1895.[1][2]

Retrosynthetic Analysis: A logical disconnection of the target molecule breaks the carbon-carbon bond between the C4 of the piperidine ring and the nitromethyl group. This leads back to two readily available starting materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate (Boc-4-piperidone): The electrophilic ketone.

-

Nitromethane: The nucleophile precursor (a nitroalkane).

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: A Validated Step-by-Step Synthesis

This protocol is designed to be a self-validating system, with clear steps and rationales.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Notes |

| Tert-butyl 4-oxopiperidine-1-carboxylate | 181398-93-6 | 199.25 | Starting material (ketone) |

| Nitromethane | 75-52-5 | 61.04 | Reagent (nucleophile precursor) |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base catalyst |

| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For workup |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | For workup (neutralization) |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | For workup (drying) |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Equipment

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography (if required)

Detailed Procedure

Caption: Experimental workflow for the synthesis.

-

Flask Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol).

-

Dissolution: Add methanol (100 mL) and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Causality: Cooling is critical to control the initial exotherm of the base-catalyzed addition and to minimize side reactions.

-

Reagent Addition: Add nitromethane (5.4 mL, 100.4 mmol, 2.0 equiv.) to the cooled solution.

-

Base Catalysis: Prepare a solution of sodium hydroxide (2.0 g, 50.0 mmol, 1.0 equiv.) in deionized water (20 mL). Add this aqueous NaOH solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral (~pH 7). Trustworthiness: This step neutralizes the base catalyst, stopping the reaction and preventing potential base-mediated degradation during workup.

-

Workup - Extraction: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL). Causality: The water wash removes residual inorganic salts, and the brine wash begins the drying process by removing bulk water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white or off-white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Expected Yield and Characterization

-

Yield: 75-90%

-

Appearance: White solid

-

¹H NMR (CDCl₃, 400 MHz): δ 3.80 (s, 2H, -CH₂NO₂), 3.70-3.50 (m, 2H), 3.30-3.10 (m, 2H), 2.0 (s, 1H, -OH), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 2H), 1.47 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 82.1, 80.0, 70.1, 40.5, 35.8, 28.4.

-

MS (ESI): m/z 261.1 [M+H]⁺.

Safety and Handling

Proper safety precautions are paramount, particularly when handling nitromethane.

Reagent-Specific Hazards

| Reagent | GHS Pictograms | Key Hazards |

| Nitromethane | 🔥, ⚠️, ❤️ | Flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer. Can form explosive mixtures. [5][6][7][8] |

| Sodium Hydroxide | corrosive | Causes severe skin burns and eye damage. |

| Dichloromethane | ⚠️, ❤️ | Causes skin and eye irritation. Suspected of causing cancer. |

| Methanol | 🔥, 💀, ❤️ | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage. |

Handling Precautions

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [5][6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and nitrile gloves. [5]* Grounding: Ground and bond containers when transferring nitromethane to prevent static discharge, which can be an ignition source. [5][6][8]* Ignition Sources: Keep nitromethane and other flammable solvents away from heat, sparks, and open flames. [5][6][8]Use non-sparking tools when handling containers. [6]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not release into sewers or waterways. [5]

Conclusion

The synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate via the Henry reaction is a robust and efficient method for producing a highly valuable synthetic intermediate. By understanding the core reaction mechanism, adhering to a detailed and validated protocol, and observing strict safety measures, researchers can reliably access this compound for applications in drug discovery and development. The versatility of the nitro group and the strategic importance of the piperidine scaffold ensure that this molecule will remain a relevant building block in the field of medicinal chemistry.

References

-

Henry reaction - Wikipedia. (URL: [Link])

-

Henry reaction - Grokipedia. (URL: [Link])

-

Nitromethane - AFD Petroleum Ltd. (URL: [Link])

-

Nitromethane - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

-

Henry Reaction - SynArchive. (URL: [Link])

-

Nitroaldol reaction - Sciencemadness Wiki. (URL: [Link])

-

Safety Data Sheet: Nitromethane - Carl ROTH. (URL: [Link])

-

NITROMETHANE FOR SYNTHESIS - Loba Chemie. (URL: [Link])

-

Henry reaction - Name-Reaction.com. (URL: [Link])

-

Nitroaldol Reaction | Encyclopedia MDPI. (URL: [Link])

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. afdpetroleum.com [afdpetroleum.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Henry Reaction with N-Boc-4-piperidone and Nitromethane: Synthesis of a Versatile Pharmaceutical Building Block

Abstract

The Henry, or nitroaldol, reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a comprehensive technical overview of the Henry reaction between N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) and nitromethane. This specific transformation yields tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a highly functionalized scaffold of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and explore the synthetic utility of the resulting β-nitro alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful reaction for the synthesis of novel chemical entities.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of a quaternary stereocenter, such as that created in the Henry reaction with a ketone, further enhances the structural complexity and potential for novel pharmacological profiles.

N-Boc-4-piperidone is an ideal starting material for the synthesis of complex piperidine derivatives.[1] The Boc protecting group effectively masks the reactivity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at the C4 position.[1] The subsequent Henry reaction with nitromethane introduces both a hydroxyl and a nitro group, providing two versatile handles for further chemical modification.[2][3]

The Henry Reaction: A Mechanistic Perspective

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound.[3] The reaction with a ketone, such as N-Boc-4-piperidone, proceeds through the following key steps:

-

Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or a proton source introduced during workup, to yield the final β-nitro alcohol product.

All steps of the Henry reaction are, in principle, reversible.[3] For sterically hindered ketones like N-Boc-4-piperidone, the equilibrium may not strongly favor the product, necessitating carefully optimized reaction conditions to drive the reaction to completion.[4]

Caption: Generalized mechanism of the Henry reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a robust, proposed method for the Henry reaction between N-Boc-4-piperidone and nitromethane, designed to be self-validating through clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| N-Boc-4-piperidone | ≥98% | Sigma-Aldrich | Ensure dryness before use. |

| Nitromethane | ≥99% | Acros Organics | Use as received. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |

| Potassium tert-butoxide (KOtBu) | ≥98% | Sigma-Aldrich | Handle under an inert atmosphere. |

| Saturated aqueous NH₄Cl | ACS Reagent Grade | Fisher Scientific | Prepare in deionized water. |

| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction. |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | VWR | For drying the organic phase. |

| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Methodology

Caption: Experimental workflow for the Henry reaction.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq). Dissolve the ketone in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Addition of Nitromethane: To the cooled solution, add nitromethane (3.0-5.0 eq) via syringe.

-

Addition of Base: In a separate flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF. Add the KOtBu solution (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product should have a lower Rf value than the starting ketone.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Tertiary β-Nitro Alcohol

The crude product, tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, is often an oil or a low-melting solid. Purification can be challenging due to the potential for a retro-Henry reaction or dehydration under acidic conditions.[5]

-

Column Chromatography: Flash column chromatography on silica gel is the recommended method. To minimize on-column degradation, it is advisable to use a mobile phase containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1% v/v).[5] A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) may be a viable purification method.

Synthetic Utility and Applications in Drug Discovery

The product of this Henry reaction is a versatile intermediate with significant potential in drug discovery. The two functional groups, the tertiary alcohol and the primary nitro group, can be selectively transformed into a variety of other functionalities.[2][3]

Transformations of the Nitro Group

-

Reduction to an Amine: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Zn/HCl, Fe/AcOH). This provides access to β-amino alcohols, a common pharmacophore in many drug classes.

-

Nef Reaction: The nitro group can be converted to a carbonyl group via the Nef reaction, yielding an α-hydroxy ketone.

Transformations of the Hydroxyl Group

-

Etherification: The tertiary alcohol can be converted to an ether, allowing for the introduction of various alkyl or aryl substituents.

-

Esterification: Esterification of the hydroxyl group can be used to modulate the physicochemical properties of the molecule, such as lipophilicity and solubility.

-

Dehydration: Although often an undesired side reaction, controlled dehydration can lead to the formation of a nitroalkene, which is a valuable Michael acceptor for further C-C bond formation.[6]

The resulting 4-substituted-4-hydroxypiperidine derivatives have been incorporated into a wide range of biologically active molecules, including analgesics and other central nervous system agents.[7][8]

Conclusion

The Henry reaction of N-Boc-4-piperidone with nitromethane is a powerful and efficient method for the synthesis of a highly functionalized and synthetically versatile piperidine derivative. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can reliably access this valuable building block for the development of novel therapeutics. The strategic use of the Boc protecting group, coupled with the dual functionality of the Henry adduct, provides a robust platform for the exploration of new chemical space in the pursuit of innovative medicines.

References

-

MDPI. (2022). Nitroaldol Reaction. Encyclopedia. [Link]

-

Wikipedia. (n.d.). Henry reaction. [Link]

- Fiveable. (n.d.). Functional group interconversions. Organic Chemistry II Class Notes.

-

Chemical & Pharmaceutical Bulletin. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. 53(1), 64-6. [Link]

-

Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

- Google Patents. (n.d.).

- ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

-

Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

- ResearchGate. (2025). The Henry Reaction: Recent Examples.

-

Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

-

YouTube. (2022). Henry Reaction. [Link]

- Google Patents. (n.d.).

-

MDPI. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. [Link]

-

MDPI. (n.d.). Organocatalytic Enantioselective Henry Reactions. [Link]

-

PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]

-

University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction**. [Link]

- Royal Society of Chemistry. (n.d.). Preparation of secondary and tertiary amines from nitroarenes and alcohols.

- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.

-

Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

Sources

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

An In-depth Technical Guide to tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (CAS 819800-93-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate , CAS number 819800-93-6. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Introduction: The Significance of the Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The introduction of diverse functional groups onto the piperidine core allows for the fine-tuning of physicochemical properties and biological activity. The subject of this guide, tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, is a key intermediate that embodies this principle. The presence of a hydroxyl group, a nitromethyl moiety, and a Boc-protected amine provides multiple avenues for further chemical elaboration, positioning it as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted piperidines are crucial components of molecules developed as kinase inhibitors and in targeted protein degradation technologies like PROTACs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 819800-93-6 | [2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [2][3] |

| Molecular Weight | 260.29 g/mol | [2][3] |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 95.6 Ų | [2] |

| Formal Charge | 0 | [2] |

| Purity | ≥95% (typical) | [3] |

Synthesis and Mechanism

The synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate typically involves a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy is outlined below, drawing upon established methodologies for the synthesis of related substituted piperidines.

Conceptual Synthetic Pathway

The logical approach to the synthesis of the target molecule involves the protection of the piperidine nitrogen, followed by the introduction of the key functional groups at the 4-position.

Caption: Proposed synthetic workflow for CAS 819800-93-6.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-Piperidinone)

This initial step involves the protection of the secondary amine of 4-piperidinone with a tert-butyloxycarbonyl (Boc) group. This is a standard and crucial step to prevent side reactions in subsequent steps.

-

Materials: 4-Piperidinone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 4-piperidinone hydrochloride in DCM, add triethylamine at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

-

Step 2: Synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

This key step involves a Henry reaction (nitroaldol reaction) between N-Boc-4-piperidinone and nitromethane.

-

Materials: tert-butyl 4-oxopiperidine-1-carboxylate, Nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in THF.

-

Add nitromethane to the solution.

-

Cool the mixture to 0 °C and slowly add DBU.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the region of 1.5-4.0 ppm), and the nitromethyl protons (a singlet around 4.5 ppm). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, and the carbon of the nitromethyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 261.14.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the nitro group (strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively), and the carbonyl group of the Boc protecting group (a strong peak around 1690 cm⁻¹).

Potential Applications in Drug Discovery and Development

While specific biological activity data for tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is not extensively reported in the public domain, its structural features suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules.

As a Precursor for Amino-Alcohols

The nitro group can be readily reduced to a primary amine, yielding a 4-amino-4-(hydroxymethyl)piperidine derivative. This transformation opens the door to a wide range of further chemical modifications, such as amide bond formation, sulfonylation, and reductive amination, to generate libraries of compounds for biological screening.

Caption: Derivatization pathway of CAS 819800-93-6.

Role in the Synthesis of Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors. The functional handles on tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate allow for its incorporation into larger molecules designed to target the ATP-binding site of kinases. For example, related piperidine intermediates are used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib and cyclin-dependent kinase 9 (CDK9) inhibitors.[4]

Application in PROTACs and Targeted Protein Degradation

The development of Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and piperidine-based structures are often employed as part of these linkers to provide the necessary spatial orientation.[1] The subject compound serves as a valuable starting material for the synthesis of such linkers.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

References

-

Angene Chemical. tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate|819800-93-6. Available from: [Link]

-

AccelaChem. 819800-93-6,1-Boc-4-hydroxy-4-(nitromethyl)piperidine. Available from: [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. Available from: [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the spectroscopic properties of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes predicted spectroscopic data based on established principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing the necessary insights for the unambiguous identification and structural confirmation of this important synthetic building block.

Introduction: The Significance of a Versatile Piperidine Intermediate

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The title compound, tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, incorporates several key functionalities: a Boc-protected amine for controlled reactivity, a tertiary alcohol, and a nitromethyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex molecules, including spiropiperidines and other heterocyclic systems with potential therapeutic applications.

The synthesis of this compound is conceptually straightforward, typically involving a Henry reaction (nitroaldol reaction) between N-Boc-4-piperidone and nitromethane. This reaction is a classic C-C bond-forming reaction in organic synthesis.

This guide will provide a detailed, albeit predictive, spectroscopic characterization of the title compound, empowering researchers to confidently identify it in their synthetic endeavors.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. These predictions are based on the analysis of spectroscopic data from structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | s | 2H | CH ₂NO₂ |

| ~3.80 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| ~3.20 | m | 2H | Piperidine H₂ₐ, H₆ₐ |

| ~2.50 | s | 1H | OH |

| ~1.80 | m | 2H | Piperidine H₃ₑ, H₅ₑ |

| ~1.60 | m | 2H | Piperidine H₃ₐ, H₅ₐ |

| 1.47 | s | 9H | C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.8 | C =O (Carbamate) |

| ~82.0 | C (CH₃)₃ |

| ~80.0 | C H₂NO₂ |

| ~70.0 | C -OH (Piperidine C₄) |

| ~42.0 | Piperidine C ₂, C ₆ |

| ~35.0 | Piperidine C ₃, C ₅ |

| 28.4 | C(C H₃)₃ |

Rationale for Predictions: The predicted chemical shifts are based on the known spectra of N-Boc-4-piperidinol and other substituted piperidines. The electron-withdrawing nitro group is expected to deshield the adjacent methylene protons, placing their signal around 4.50 ppm. The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial relationships. The signals for the Boc protecting group are highly characteristic, with the quaternary carbon appearing around 82.0 ppm and the methyl carbons at 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| 2975-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1550 | Strong | N-O asymmetric stretch (nitro) |

| ~1370 | Strong | N-O symmetric stretch (nitro) |

| ~1160 | Strong | C-O stretch (carbamate) |

Rationale for Predictions: The presence of a hydroxyl group will give rise to a broad absorption band around 3400 cm⁻¹. The strong carbonyl stretch of the Boc group is expected around 1685 cm⁻¹. The nitro group will exhibit two characteristic strong absorptions for its asymmetric and symmetric stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Assignment |

| 261.15 | [M+H]⁺ |

| 243.14 | [M-H₂O+H]⁺ |

| 205.14 | [M-C₄H₈O+H]⁺ |

| 161.10 | [M-Boc+H]⁺ |

| 144.09 | [M-Boc-H₂O+H]⁺ |

Rationale for Predictions: The expected molecular ion peak [M+H]⁺ would be at m/z 261.15. Common fragmentation pathways would include the loss of water from the tertiary alcohol, loss of isobutylene from the tert-butyl group, and the loss of the entire Boc group.

Molecular Structure and Fragmentation

The structural connectivity and key mass spectrometry fragmentation pathways can be visualized as follows:

Caption: Molecular structure of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Synthesis via Henry Reaction

Workflow for Synthesis:

Caption: General workflow for the synthesis via a Henry reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or THF, add nitromethane (1.5-2.0 eq).

-

Base Addition: Cool the reaction mixture to 0 °C and add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B (Benzyltrimethylammonium hydroxide) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

-

Characterization: Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic properties of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed characterization profile that can aid researchers in the identification and utilization of this versatile synthetic intermediate. The provided synthetic protocol offers a practical starting point for its preparation. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating further research and development in the field of medicinal chemistry.

References

Note: As direct experimental data for the title compound is not available, these references provide data for structurally related compounds that were used as a basis for the predictions in this guide.

-

PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information.[Link]

- Spectroscopic data for substituted piperidines.Various Authors in Organic Letters and Journal of Organic Chemistry. (Specific citations would be dependent on the exact analogues chosen for comparison).

-

Henry (Nitroaldol) Reaction. Organic Syntheses. (Provides general procedures and examples of the Henry reaction). [Link]

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the scarcity of publicly available data, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines detailed, field-proven methodologies for determining aqueous and organic solvent solubility, as well as elucidating the stability profile under various stress conditions. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in drug discovery and development pipelines.

Introduction: The Significance of a Well-Characterized Intermediate

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is a pivotal building block in medicinal chemistry. Its unique trifunctional nature—a protected piperidine nitrogen, a tertiary alcohol, and a nitromethyl group—offers versatile handles for the synthesis of complex molecular architectures. The Boc-protected nitrogen allows for controlled reactions at other sites, while the hydroxyl and nitromethyl groups can be further manipulated to introduce diverse pharmacophores.

However, the successful progression of any synthetic route and the formulation of a final active pharmaceutical ingredient (API) are fundamentally dependent on the physicochemical characteristics of the intermediates. A thorough understanding of solubility and stability is not merely an academic exercise; it is a critical determinant of process efficiency, scalability, and ultimately, the safety and efficacy of the final drug product. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, while uncharacterized instability can result in impurity generation, loss of yield, and potential safety concerns.

This guide provides the necessary experimental frameworks to empower researchers to generate this crucial data in-house, ensuring a solid foundation for subsequent development activities.

Solubility Profiling: Beyond "Soluble" and "Insoluble"

A quantitative understanding of solubility in a range of relevant solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation development. The following section details a robust protocol for determining the thermodynamic solubility of the title compound.

Recommended Solvents for Initial Screening

A diverse panel of solvents should be employed to establish a comprehensive solubility profile. The selection should encompass a range of polarities and proticities relevant to both synthetic organic chemistry and pharmaceutical formulation.

Table 1: Suggested Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Relevant for aqueous reaction conditions, purification, and potential aqueous formulations. |

| Polar Aprotic | Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Commonly used as reaction solvents and for analytical sample preparation. |

| Nonpolar Aprotic | Dichloromethane (DCM), Toluene, Heptane | Relevant for extractions, chromatographic purification, and non-aqueous reaction media. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[1]

Objective: To determine the equilibrium concentration of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate in a given solvent at a specified temperature.

Materials:

-

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical balance

-

HPLC-UV or other suitable analytical instrument

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility, typically expressed in mg/mL or µg/mL, by back-calculating from the diluted sample concentration.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method workflow.

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][3] These studies expose the compound to stress conditions more severe than those it would encounter during normal handling and storage.[3] The information gleaned is invaluable for identifying potential degradation products, developing stability-indicating analytical methods, and establishing appropriate storage and handling procedures.

Forced Degradation Conditions

The following conditions are recommended based on ICH guidelines to probe the stability of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate.[2][3]

Table 2: Recommended Forced Degradation Stress Conditions

| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of the tert-butoxycarbonyl (Boc) protecting group. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential for retro-Henry reaction (elimination of the nitromethyl group). |

| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the piperidine ring or other susceptible functional groups. |

| Thermal | 80°C (solid state and in solution) | General thermal decomposition. |

| Photolytic | ICH-compliant photostability chamber (UV and visible light) | Photodegradation, potentially involving the nitro group. |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways for Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate.

Materials:

-

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Temperature-controlled oven/water bath

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Application: Expose the samples to the stress conditions outlined in Table 2. Include a control sample (unstressed) for comparison.

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method (see Section 4). A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is highly recommended for structural elucidation of any degradation products.

-

Mass Balance: Aim for a target degradation of 5-20%. Calculate the mass balance to ensure that all degradation products are accounted for.

Diagram 2: Forced Degradation Study Workflow

Caption: Forced degradation experimental design.

Analytical Methodologies: The Key to Accurate Quantification

A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. For a molecule like Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, which lacks a strong chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector or Gas Chromatography (GC) are suitable techniques.

Recommended HPLC Method

Given the polarity of the molecule, a reversed-phase HPLC (RP-HPLC) method is a good starting point.

Table 3: Starting Parameters for RP-HPLC Method Development

| Parameter | Recommended Condition | Rationale and Optimization Notes |

| Column | C18, 2.1 x 100 mm, 2.6 µm | A standard C18 column provides good retention for moderately polar compounds. Particle size and column dimensions can be adjusted for speed and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase can improve peak shape for amine-containing compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can be explored as an alternative. |

| Gradient | 10-95% B over 10 minutes | A gradient elution is recommended to ensure elution of the parent compound and any potential impurities with different polarities. |

| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30°C | Temperature control ensures reproducible retention times. |

| Injection Volume | 5 µL | Can be adjusted based on sample concentration and detector sensitivity. |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | These universal detectors are suitable for compounds with no or weak UV chromophores.[4] |

Recommended GC Method

For certain applications, particularly for analyzing residual solvents or specific volatile impurities, a GC method can be developed.[5]

Table 4: Starting Parameters for GC Method Development

| Parameter | Recommended Condition | Rationale and Optimization Notes |

| Column | DB-5 or equivalent (e.g., diphenyl dimethyl polysiloxane) | A mid-polarity column suitable for a wide range of compounds. |

| Injector Temperature | 250°C | Ensure complete volatilization without thermal degradation. |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | An initial temperature hold and ramp will separate compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) | A robust and sensitive detector for organic compounds. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

Safety and Handling

As a prudent laboratory practice, Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE). This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

In case of contact, wash the affected area thoroughly with water.

Conclusion

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.

- Pardhi, D. M., & S.P, D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Vuyyuru, N. R., Ramadevi, B., & Prasad, B. J. D. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(11), 2821–2826.

- Persson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved January 19, 2026, from [Link]

- Pfizer Inc. (2015).

- Wang, M., Wang, W., & Q, Y. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Benziger, J. (1983).

- Jiangsu Hengrui Medicine Co., Ltd. (2015). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kalesh, K. (2016).

- Benziger, J. (1983).

- Hanmi Pharm. Co., Ltd. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 19, 2026, from [Link]

- Kowalska, T., De Mey, E., Fraeye, I., & Sajewicz, M. (2013). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

- Li, J., Wang, Y., & Liu, X. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

- Teva Pharmaceutical Industries Ltd. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 19, 2026, from [Link]

Sources

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate: A Versatile Building Block for Spirocyclic Scaffolds

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced three-dimensionality and improved ADME properties is paramount. Spirocyclic systems, in particular, have gained significant traction as they offer rigid conformational restriction and novel exit vectors for structure-activity relationship (SAR) exploration.[1] This guide introduces Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate, a highly functionalized building block, and elucidates its strategic role in the synthesis of complex spiroheterocycles. We will detail its synthesis via a base-catalyzed Henry reaction, explore the critical transformation of the nitro group into a versatile primary amine, and provide validated protocols for its subsequent conversion into valuable spirocyclic scaffolds. This document serves as a practical resource for researchers and drug development scientists aiming to leverage this building block to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Value of a Bifunctional Piperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal core for interacting with biological targets. The introduction of a quaternary center, particularly at the 4-position, imparts steric rigidity and creates a spirocyclic junction point, a feature increasingly sought after to escape the "flatland" of traditional aromatic-heavy drug candidates.[1]

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate capitalizes on this framework by incorporating two key functional groups at the quaternary center:

-

Tertiary Hydroxyl Group: A hydrogen bond donor/acceptor and a latent nucleophile or leaving group, providing a handle for cyclization reactions.

-

Nitromethyl Group: A cornerstone of its synthetic utility, the nitro moiety is a powerful electron-withdrawing group that can be readily and selectively reduced to a primary amine.[2][3] This transformation unmasks a nucleophilic center, setting the stage for intramolecular reactions.

The strategic placement of these two functionalities—a hydroxyl and a masked amine—separated by a single methylene bridge, makes this compound an ideal precursor for constructing 5-membered heterocyclic rings fused at the piperidine C4 position, leading to novel diaza- and oxaza-spiro[4.5]decane systems.

Synthesis of the Core Building Block

The most direct and efficient method for constructing the title compound is the Henry (nitroaldol) reaction. This involves the base-catalyzed addition of nitromethane to a ketone, in this case, the commercially available N-Boc-4-piperidone.

Synthetic Workflow

The synthesis is a straightforward one-step process, but the choice of base and reaction conditions is critical to minimize side reactions and maximize yield.

Caption: Synthesis via the Henry Reaction.

Experimental Protocol: Henry Reaction

This protocol describes a reliable, scalable synthesis of the title compound.

Materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol, add nitromethane (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DBU (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C. The choice of a non-nucleophilic organic base like DBU is crucial to prevent competing reactions and facilitate a clean conversion.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate in vacuo to yield the crude product, which can be purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Data Summary:

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 75-90% (post-purification) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.5 (s, 2H, -CH₂NO₂), 3.8-4.0 (m, 2H), 3.0-3.2 (m, 2H), 1.4-1.8 (m, 4H), 1.45 (s, 9H, Boc) |

| MS (ESI+) | m/z = 275 [M+H]⁺ (calc. for C₁₁H₂₀N₂O₅ + H⁺: 275.14) |

Core Transformation: Unmasking the Amine

The synthetic power of the building block is unlocked by the reduction of the nitro group to a primary amine. This creates the key amino alcohol intermediate, poised for cyclization. The choice of reducing agent is critical and depends on the presence of other sensitive functional groups in the molecule.

Reduction Methodologies

Catalytic hydrogenation is often the cleanest method, while metal-based reductions offer excellent functional group tolerance.

Caption: Common methods for nitro group reduction.

Comparative Analysis of Reduction Protocols

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (balloon or Parr shaker), 10% Pd/C, MeOH or EtOH, RT | High yield, clean reaction, simple workup (filtration) | Can reduce other functional groups (e.g., alkenes, alkynes, some protecting groups); requires specialized equipment.[4] |

| Metal Salt Reduction | SnCl₂·2H₂O, EtOH, reflux | Mild, tolerates many functional groups, inexpensive.[4] | Stoichiometric amounts of tin salts required, leading to potentially difficult purification. |

| Metal/Acid Reduction | Fe powder, NH₄Cl (aq), EtOH, reflux | Cost-effective, effective for aromatic and aliphatic nitro groups.[2][3] | Often requires harsh acidic conditions, workup can be cumbersome. |

Experimental Protocol: Reduction with Tin(II) Chloride

This method is chosen for its mildness and broad applicability in complex molecule synthesis.

Materials:

-

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), 200 proof

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Celatom® or Celite®

Procedure:

-

Suspend the nitro compound (1.0 eq) in ethanol.

-

Add SnCl₂·2H₂O (5.0 eq) in one portion. The use of a significant excess of the tin reagent ensures complete conversion.[4]

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add water and basify carefully with saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin hydroxides.

-

Add DCM and stir vigorously for 30 minutes.

-

Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with DCM.

-

Separate the layers of the filtrate and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the desired amino alcohol. The product is often pure enough for the next step without further purification.

Application as a Spirocyclic Building Block

The true utility of the synthesized amino alcohol lies in its ability to undergo intramolecular cyclization to form spiroheterocycles. The reaction with a carbonyl equivalent, such as triphosgene or a carbonyldiimidazole (CDI), provides a direct route to spiro-oxazolidinones, a valuable scaffold in drug discovery.

Spiro-Oxazolidinone Formation

Sources

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1] Its conformational flexibility and synthetic tractability make it a privileged scaffold in drug design. This technical guide delves into the discovery and synthesis of a key functionalized piperidine building block: Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate. We will explore the scientific rationale that likely spurred its creation and provide a detailed, field-proven protocol for its inaugural synthesis, grounded in the principles of the venerable Henry (nitroaldol) reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate in their synthetic endeavors.

The Genesis: A Convergence of Need and Chemical Ingenuity

The "discovery" of a molecule like Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is less a singular event and more a logical outcome of the relentless pursuit of novel chemical matter in drug discovery. The piperidine ring is a recurring motif in a vast number of biologically active natural products and synthetic drugs.[1] The ability to introduce diverse functionalities onto this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties.

The introduction of a hydroxynitromethyl group at the 4-position of the piperidine ring is a strategic decision. The tertiary alcohol provides a potential hydrogen bond donor, while the nitro group is a highly versatile functional handle. It can be reduced to a primary amine, a critical step in the synthesis of many bioactive compounds, or participate in a variety of other chemical transformations.

The most direct and efficient method to construct such a β-nitro alcohol is the Henry or nitroaldol reaction , a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The choice of tert-butyl 4-oxopiperidine-1-carboxylate as the ketone precursor is dictated by the need for a stable, protected piperidine ring that can be readily deprotected at a later synthetic stage. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The First Synthesis: A Practical Approach via the Henry Reaction

The first synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is a direct application of the Henry reaction. The following protocol is a robust and reproducible method that reflects the likely inaugural synthesis of this valuable intermediate.

Synthetic Scheme

Caption: Overall synthetic scheme for the preparation of the target compound.

Mechanistic Insight: The Henry Reaction

The Henry reaction proceeds through a well-established, reversible mechanism:

-

Deprotonation: A base abstracts an α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate.

-

Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base or the solvent to yield the final β-nitro alcohol product.

Caption: Mechanism of the Henry (nitroaldol) reaction.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Nitromethane

-

Sodium hydroxide (or other suitable base like triethylamine)

-

Methanol (or other suitable solvent like ethanol)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in methanol (approximately 5-10 mL per gram of starting material). Add nitromethane (1.5-2.0 eq).

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.1-1.2 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate as a solid.

Data Summary

The following table summarizes typical quantitative data for the synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate.

| Parameter | Value |

| Starting Material | tert-Butyl 4-oxopiperidine-1-carboxylate |

| Reagents | Nitromethane, Sodium Hydroxide |

| Solvent | Methanol |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

| Physical Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.55 (s, 2H), 3.80-3.70 (m, 2H), 3.30-3.20 (m, 2H), 2.50 (s, 1H, OH), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H), 1.48 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 154.8, 81.5, 80.5, 69.2, 40.1, 35.8, 28.4 |

Conclusion and Future Perspectives

The synthesis of Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate via the Henry reaction is a prime example of how a classic organic transformation can be applied to create highly valuable and versatile building blocks for modern drug discovery. The straightforward, high-yielding nature of this synthesis makes the target molecule readily accessible to medicinal chemists. The dual functionality of the tertiary alcohol and the nitro group opens up a myriad of possibilities for further chemical elaboration, enabling the exploration of vast chemical space around the privileged piperidine scaffold. As the demand for novel therapeutics continues to grow, the importance of such well-designed, readily synthesizable intermediates will undoubtedly increase.

References

- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Wikipedia contributors. (2023). Henry reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Tertiary Nitro Alcohols: Versatile Chiral Building Blocks in Modern Organic Synthesis

Introduction: The Strategic Value of Tertiary Nitro Alcohols

In the intricate world of organic synthesis, the quest for versatile and stereochemically rich building blocks is perpetual. Among these, tertiary nitro alcohols have emerged as powerful intermediates, particularly in the realms of pharmaceutical and natural product synthesis. These structures, featuring a hydroxyl group and a nitro group on adjacent carbons, with the nitro-bearing carbon being quaternary, offer a unique combination of stability and synthetic potential. The tertiary nature of the alcohol provides distinct advantages in drug design, often enhancing metabolic stability by preventing oxidation and sterically hindering glucuronidation, common metabolic pathways for primary and secondary alcohols.[1][2][3]

The true power of tertiary nitro alcohols lies in the dual reactivity of their functional groups. The nitro group, a potent electron-withdrawing moiety, is a synthetic chameleon; it can be reduced to a primary amine, transformed into a carbonyl group via the Nef reaction, or eliminated to form a nitroalkene.[4][5][6] This versatility allows chemists to access a diverse array of complex and highly valuable molecules, including α-tertiary β-amino alcohols, from a single, stereochemically defined precursor. This guide provides an in-depth exploration of the synthesis and strategic application of tertiary nitro alcohols, focusing on the underlying principles that govern their formation and subsequent transformations.

Part 1: The Cornerstone of Synthesis - The Asymmetric Henry Reaction

The primary and most atom-economical method for constructing tertiary nitro alcohols is the Henry (or nitroaldol) reaction.[7][8][9][10] This reaction forms a carbon-carbon bond between the α-carbon of a nitroalkane and a carbonyl carbon. To generate a tertiary nitro alcohol, one must react a ketone with a nitroalkane or, more commonly, an α-substituted nitroalkane with an aldehyde. The creation of a quaternary stereocenter during this process presents a significant synthetic challenge, demanding precise control over reaction conditions to achieve high diastereo- and enantioselectivity.

The mechanism begins with the base-catalyzed deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl.[8][11] The reversibility of all steps in the Henry reaction necessitates carefully designed catalytic systems to drive the reaction towards the desired product and, crucially, to control its stereochemical outcome.[7][8]

Catalytic Systems for Stereocontrol

Achieving high stereoselectivity in the synthesis of tertiary nitro alcohols has been a major focus of research. The challenge lies in controlling the facial selectivity of the nitronate's attack on the carbonyl compound. Modern catalysis has provided powerful solutions.

1. Chiral Metal Catalysis: Metal complexes featuring chiral ligands are highly effective for asymmetric Henry reactions.[10] Copper(I) and Copper(II) complexes with chiral bis(oxazoline) or diamine ligands have demonstrated excellent enantioselectivity.[7][12][13] The catalyst functions as a chiral Lewis acid, coordinating to both the nitronate and the carbonyl substrate to organize the transition state, thereby directing the nucleophilic attack to a specific face of the carbonyl.

A notable advancement involves the use of heterobimetallic catalysts, such as those containing Neodymium and Sodium (Nd/Na).[11][14] These systems have been successfully applied to the reaction between α-keto esters and nitroalkanes, affording α-nitro tertiary alcohols with high diastereo- and enantioselectivity.[11][14] This strategy proved instrumental in the streamlined synthesis of the antifungal drugs efinaconazole and albaconazole.[11][14]

2. Organocatalysis: Chiral organocatalysts, such as thioureas and cinchona alkaloids, offer a metal-free alternative for promoting asymmetric Henry reactions.[4][10] These catalysts operate through hydrogen bonding interactions, activating the carbonyl electrophile and orienting the nitronate nucleophile within a chiral environment to achieve stereocontrol.

3. Biocatalysis: Enzymes provide an environmentally benign and often highly selective route to chiral nitro alcohols. Hydroxynitrile lyases (HNLs) have been shown to catalyze the formation of (R)- or (S)-β-nitro alcohols from aldehydes and nitromethane.[8][10] More recently, alcohol dehydrogenases (ADHs) have been employed for the enantioselective reduction of α-nitroketones to access chiral β-nitroalcohols, representing an alternative and powerful biocatalytic approach.[15][16]

| Catalyst Type | Example Catalyst/Ligand | Substrate Scope | Typical Selectivity | Reference |

| Metal-based | Cu(OAc)₂ / Chiral Diamine | Aromatic Aldehydes, Nitroethane | Good to Excellent ee (up to 98%) | [13][17] |

| Metal-based | Nd/Na / Chiral Ligand | α-Keto Esters, Nitroalkanes | Good dr and ee | [11][14] |